molecular formula C13H17NO3 B12900330 Isoxazolo[2,3-b][1,2]oxazine, hexahydro-3a-methoxy-2-phenyl-, trans- CAS No. 60421-09-2

Isoxazolo[2,3-b][1,2]oxazine, hexahydro-3a-methoxy-2-phenyl-, trans-

Cat. No.: B12900330
CAS No.: 60421-09-2
M. Wt: 235.28 g/mol
InChI Key: BQRFBRHZCZPKSQ-QWHCGFSZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoxazolo[2,3-b][1,2]oxazine, hexahydro-3a-methoxy-2-phenyl-, trans- is a heterocyclic compound that features a unique structure combining isoxazole and oxazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoxazolo[2,3-b][1,2]oxazine derivatives typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction, where dipolarophiles react with nitrile oxides to form the isoxazole ring . The reaction conditions often involve the use of catalysts such as Cu(I) or Ru(II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

Isoxazolo[2,3-b][1,2]oxazine derivatives can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized isoxazoles .

Scientific Research Applications

Isoxazolo[2,3-b][1,2]oxazine derivatives have a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of isoxazolo[2,3-b][1,2]oxazine derivatives involves their interaction with specific molecular targets. These compounds can inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific derivative and its target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole and oxazine derivatives, such as:

Uniqueness

Isoxazolo[2,3-b][1,2]oxazine, hexahydro-3a-methoxy-2-phenyl-, trans- is unique due to its combined isoxazole and oxazine rings, which confer distinct chemical and biological properties.

Properties

CAS No.

60421-09-2

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

(2S,3aR)-3a-methoxy-2-phenyl-3,4,5,6-tetrahydro-2H-[1,2]oxazolo[2,3-b]oxazine

InChI

InChI=1S/C13H17NO3/c1-15-13-8-5-9-16-14(13)17-12(10-13)11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3/t12-,13+/m0/s1

InChI Key

BQRFBRHZCZPKSQ-QWHCGFSZSA-N

Isomeric SMILES

CO[C@@]12CCCON1O[C@@H](C2)C3=CC=CC=C3

Canonical SMILES

COC12CCCON1OC(C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.